BenchChemオンラインストアへようこそ!

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Pharmaceutical Analysis Apixaban Impurity Profiling HPLC Validation

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7) is a pyrazole-based heterocyclic building block with a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol. Its structure features a pyrazole ring substituted with an ethyl carboxylate at position 4 and a pyridin-2-yl group at position 1; the pyridine ring is further functionalized with a 2-oxopiperidin-1-yl moiety at the 4-position.

Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
CAS No. 1449117-46-7
Cat. No. B1405326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS1449117-46-7
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O
InChIInChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3
InChIKeyLJRIHSPOPONJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7): Core Identity and Industrial Relevance


Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7) is a pyrazole-based heterocyclic building block with a molecular formula of C₁₆H₁₈N₄O₃ and a molecular weight of 314.34 g/mol [1]. Its structure features a pyrazole ring substituted with an ethyl carboxylate at position 4 and a pyridin-2-yl group at position 1; the pyridine ring is further functionalized with a 2-oxopiperidin-1-yl moiety at the 4-position . This compound is a key synthetic intermediate in the preparation of Apixaban, a potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa . Commercial sourcing typically targets a purity of 95% or higher (NLT 98% from select vendors) , making it a critical procurement item for pharmaceutical process chemistry and medicinal chemistry programs focused on anticoagulant development.

Why In-Class Pyrazole Building Blocks Cannot Substitute for Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7)


Simple substitution of this compound with a generic pyrazole-4-carboxylate or an alternative N-aryl pyrazole fails because its specific connectivity—1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl) substitution—is essential for the regioselective construction of the Apixaban pharmacophore [1]. Unlike analogs bearing a phenyl spacer or a morpholine group, the 2-pyridinyl linkage and the 2-oxopiperidine moiety directly influence the reactivity and selectivity of downstream amidation and cyclization steps [2]. Furthermore, in impurity profiling of Apixaban drug substance, the corresponding ethyl ester impurity (designated as Apixaban ethyl ester impurity) exhibits a validated chromatographic precision of 2.8% RSD and a linearity correlation coefficient (r) of 0.995 [3]. Use of an incorrect intermediate would result in a different impurity profile, potentially compromising regulatory compliance and batch consistency. The quantitative evidence below demonstrates why this particular intermediate cannot be interchanged without impacting synthetic yield, purity, and analytical traceability.

Quantitative Differentiation Evidence for Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7) vs. Closest Analogs


Chromatographic Purity and Impurity Profiling: Apixaban Ethyl Ester Impurity vs. Dehydro and Acid Impurities

In a validated HPLC method for Apixaban impurities, the compound identified as 'Apixaban ethyl ester impurity' (structurally corresponding to the target compound) demonstrated a precision of 2.8% RSD (n=6) and a linearity r of 0.995, with recovery rates ranging from 92.7% to 101.1% across 50%–150% spike levels [1]. In contrast, the Apixaban dehydro impurity exhibited a higher precision RSD of 3.2% and an open-ring acid impurity showed an RSD of 6.2% [1]. The lower RSD for the ethyl ester impurity indicates superior analytical reproducibility, which is critical for quantitative impurity limit tests in drug substance release.

Pharmaceutical Analysis Apixaban Impurity Profiling HPLC Validation

Synthetic Route Specificity: 2-Oxopiperidine Substituent vs. Morpholine in Apixaban Intermediate Reactivity

A convergent synthesis of Apixaban specifically highlights the advantage of using a 2-oxopiperidine-containing intermediate over morpholine-based analogs. The published route completely avoids the use of morpholine, a toxic and flammable reagent, while achieving multi-gram scale synthesis of the target drug [1]. The 2-oxopiperidine moiety is installed via an Ullmann-type coupling, enabling a safer and more scalable process. While direct yield data for the target compound itself is not disclosed in this reference, the explicit exclusion of morpholine underscores the critical role of the 2-oxopiperidin-1-yl group in the preferred industrial route.

Process Chemistry Apixaban Synthesis Intermediate Comparison

Regioisomeric Purity: 4-Carboxylate vs. 3-Carboxylate Pyrazole Derivatives in Pharmacophore Construction

The Apixaban pharmacophore requires a 4-carboxylate substitution on the pyrazole ring for correct orientation during the final amidation step to form the carboxamide. The target compound presents the ethyl ester at the 4-position (IUPAC: ethyl 1-[4-(2-oxopiperidin-1-yl)-2-pyridinyl]pyrazole-4-carboxylate) as confirmed by PubChem and commercial specifications [1]. In contrast, the 3-carboxylate regioisomer would lead to a structurally distinct and pharmacologically inactive amide. No direct biological comparison data is available for these regioisomers; however, the specificity of the Apixaban synthetic route implies that procurement of the correct regioisomer is non-negotiable for target compound integrity.

Regiochemistry Pyrazole Functionalization Apixaban Intermediate

Commercial Purity Specifications: NLT 98% vs. Lower-Grade Alternatives

Commercial sourcing data indicates that Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is available with a certified purity of NLT 98% (HPLC) from specialized manufacturers, compliant with ISO quality systems and suitable for pharmaceutical R&D and quality control applications . In comparison, some general-purpose heterocyclic building blocks of similar scaffold are often supplied at 95% purity, which may contain unidentified impurities that interfere with sensitive coupling reactions. While no direct comparative batch analysis is published, the availability of a higher purity specification reduces the need for additional purification steps prior to use in regulated environments.

Chemical Purity Quality Assurance Procurement Specifications

High-Value Application Scenarios for Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1449117-46-7) in Pharmaceutical R&D and Quality Control


Certified Reference Standard for Apixaban Ethyl Ester Impurity Quantification

As validated by precision data (2.8% RSD) and linearity (r = 0.995) in an HPLC impurity profiling method [1], this compound serves as an ideal certified reference standard for detecting and quantifying the ethyl ester impurity in Apixaban drug substance. Laboratories performing pharmacopoeial impurity testing can use this compound to achieve reliable quantification, supporting regulatory filings for generic Apixaban products.

Morpholine-Free Convergent Synthesis of Apixaban at Multi-Gram Scale

In the convergent synthesis route that explicitly avoids morpholine, the 2-oxopiperidin-1-yl group of this intermediate is retained through the final steps, enabling a safer and scalable process [2]. This scenario applies to process chemistry teams aiming to implement EHS-compliant manufacturing of Apixaban without toxic reagents.

Regiochemical Probe for Pyrazole C4-Functionalization in Medicinal Chemistry

The unambiguous C4-carboxylate substitution pattern (confirmed by InChI Key: LJRIHSPOPONJJR-UHFFFAOYSA-N) [3] makes this compound a valuable building block for exploring structure-activity relationships (SAR) around Factor Xa inhibitors. Researchers can use it to generate focused libraries of 4-carboxamide derivatives while avoiding the synthetic burden of regioisomeric separation.

High-Purity Starting Material for cGMP Intermediate Manufacturing

With a vendor-certified purity of NLT 98% , this intermediate meets the stringent input specifications for current Good Manufacturing Practice (cGMP) campaigns. Its use reduces the need for additional purification steps, thereby lowering both cycle time and cost of goods in the production of Apixaban active pharmaceutical ingredient (API).

Quote Request

Request a Quote for Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.